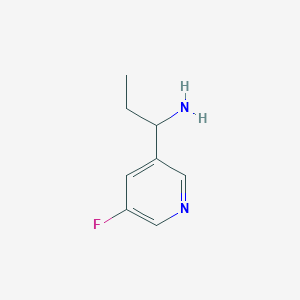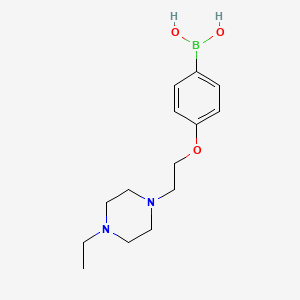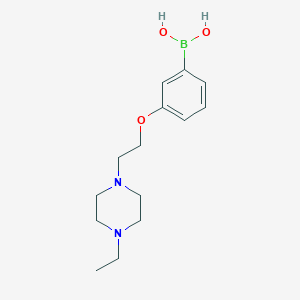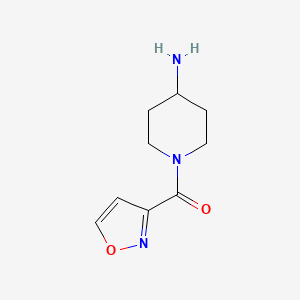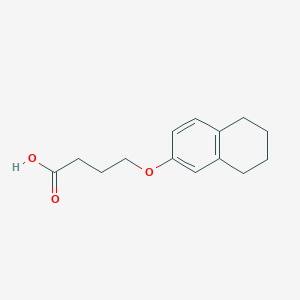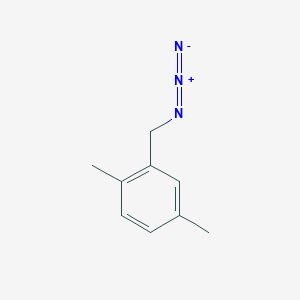![molecular formula C11H14FN B1399026 N-[(3-fluorophenyl)methyl]cyclobutanamine CAS No. 1250108-36-1](/img/structure/B1399026.png)
N-[(3-fluorophenyl)methyl]cyclobutanamine
Descripción general
Descripción
“N-[(3-fluorophenyl)methyl]cyclobutanamine” is a chemical compound with the CAS Number: 1250108-36-1 . It has a molecular weight of 179.24 . The IUPAC name for this compound is N-(3-fluorobenzyl)cyclobutanamine . It is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14FN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 179.24 . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and analytical characterization of compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers have been explored, highlighting the complexity and potential mislabeling issues in the research chemical market. These studies underscore the importance of accurate identification and characterization for scientific research, especially in the context of synthetic cannabinoids and similar compounds (McLaughlin et al., 2016).
Molecular Structure Analysis
- Research into the crystal structures of related compounds, such as 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, has provided insights into their molecular configurations and potential biological activities. These studies contribute to our understanding of how structural features can influence the biological and chemical properties of cyclobutane derivatives (Sarı et al., 2002).
Biological Activities and Molecular Docking
- Investigations into the biological activities of cyclobutane derivatives, including their toxicity and potential therapeutic applications, are crucial for assessing their suitability for further development. For example, studies on the synthesis, toxicity assessment, and molecular docking of 3-oxobutanamides highlight the potential of these compounds in biomedical research and their interactions with biological targets (Razzaghi-Asl et al., 2017).
Chemical Synthesis and Drug Development
- The design and synthesis of novel compounds with specific functional groups, such as the development of gamma-secretase inhibitors containing benzodiazepine, illustrate the application of cyclobutane derivatives in drug discovery. These efforts aim to create more effective treatments for diseases like Alzheimer's by targeting key enzymes involved in the disease's pathology (Churcher et al., 2003).
Safety and Hazards
The safety information available indicates that “N-[(3-fluorophenyl)methyl]cyclobutanamine” is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXOXTBHOBCJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


